2-(1-Cyano-1-methylethyl)-6-fluorobenzonitrile
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Overview
Description
2-(1-Cyano-1-methylethyl)-6-fluorobenzonitrile is an organic compound with a complex structure that includes a cyano group, a fluorine atom, and a benzonitrile moiety
Preparation Methods
The synthesis of 2-(1-Cyano-1-methylethyl)-6-fluorobenzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 6-fluorobenzonitrile with 2-bromo-2-methylpropanenitrile in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-(1-Cyano-1-methylethyl)-6-fluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The cyano and fluorine groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace these groups, forming new compounds with different functional groups.
Scientific Research Applications
2-(1-Cyano-1-methylethyl)-6-fluorobenzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials with specific properties.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-Cyano-1-methylethyl)-6-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and fluorine atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
2-(1-Cyano-1-methylethyl)-6-fluorobenzonitrile can be compared with other similar compounds, such as:
2-(1-Cyano-1-methylethyl)benzonitrile: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
6-Fluorobenzonitrile: Lacks the cyano and 1-methylethyl groups, leading to different applications and biological activity.
2-(1-Cyano-1-methylethyl)-4-fluorobenzonitrile: The position of the fluorine atom is different, which can affect the compound’s reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-(2-cyanopropan-2-yl)-6-fluorobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c1-11(2,7-14)9-4-3-5-10(12)8(9)6-13/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCSDUUZKSHQTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=C(C(=CC=C1)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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